molecular formula C19H23NO5 B4986013 (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine

(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine

Cat. No. B4986013
M. Wt: 345.4 g/mol
InChI Key: IMBQTQFQILWSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1970s by Alexander Shulgin, who described its effects as being similar to those of LSD. TMA-2 has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine acts on the serotonin system in the brain, binding to 5-HT2A receptors and stimulating the release of serotonin. This results in changes in perception, mood, and cognition, which are responsible for the psychedelic effects of the drug. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine also affects other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been shown to have a number of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also affects the activity of certain brain regions, including the prefrontal cortex and the default mode network, which are involved in mood regulation and self-referential thinking. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, it also has some limitations, including its potential for abuse and the need for specialized equipment and facilities for its synthesis and handling.

Future Directions

There are several potential future directions for research on (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine, including further studies of its therapeutic potential in the treatment of depression, anxiety, and addiction. Other areas of research could include investigations into the molecular mechanisms underlying its effects on the brain, as well as the development of new analogs with improved therapeutic properties. Additionally, further research could explore the potential risks and benefits of (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine use, including its potential for abuse and the long-term effects of its use on brain function and mental health.

Synthesis Methods

The synthesis of (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with 2,4,5-trimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is then purified through recrystallization.

Scientific Research Applications

(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. Studies have shown that (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has a similar mechanism of action to other psychedelic drugs, such as LSD and psilocybin, which have been shown to have antidepressant effects. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has also been studied for its potential use in the treatment of addiction, with some studies suggesting that it may be effective in reducing cravings for drugs such as cocaine and methamphetamine.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-21-17-9-19(23-3)18(22-2)8-13(17)10-20-11-14-12-24-15-6-4-5-7-16(15)25-14/h4-9,14,20H,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBQTQFQILWSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCC2COC3=CC=CC=C3O2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4,5-trimethoxybenzyl)methanamine

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